Cas no 900641-64-7 (2-(ethylamino)-N-(2-methoxyphenyl)acetamide)

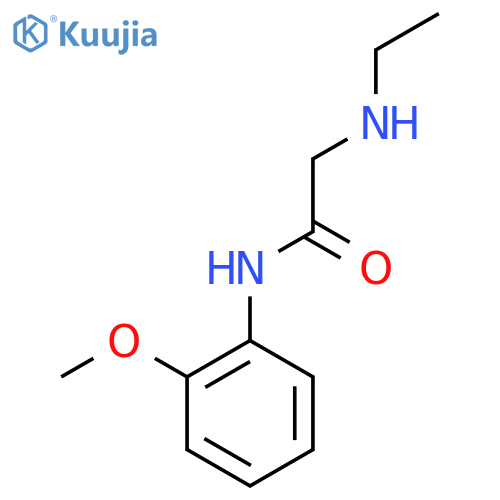

900641-64-7 structure

商品名:2-(ethylamino)-N-(2-methoxyphenyl)acetamide

CAS番号:900641-64-7

MF:C11H16N2O2

メガワット:208.256942749023

MDL:MFCD04628442

CID:4664471

PubChem ID:2410075

2-(ethylamino)-N-(2-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(ethylamino)-N-(2-methoxyphenyl)acetamide

-

- MDL: MFCD04628442

- インチ: 1S/C11H16N2O2/c1-3-12-8-11(14)13-9-6-4-5-7-10(9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14)

- InChIKey: IJULYUFRVVVJST-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1NC(CNCC)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 197

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 50.4

2-(ethylamino)-N-(2-methoxyphenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E572545-500mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 500mg |

$ 340.00 | 2022-06-05 | ||

| TRC | E572545-50mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 50mg |

$ 70.00 | 2022-06-05 | ||

| Enamine | EN300-34486-0.05g |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 0.05g |

$46.0 | 2023-09-03 | |

| 1PlusChem | 1P019MKN-50mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 50mg |

$110.00 | 2025-03-03 | |

| A2B Chem LLC | AV27975-500mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 500mg |

$243.00 | 2024-05-20 | |

| 1PlusChem | 1P019MKN-100mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 100mg |

$142.00 | 2025-03-03 | |

| 1PlusChem | 1P019MKN-500mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 500mg |

$291.00 | 2025-03-03 | |

| A2B Chem LLC | AV27975-5g |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 5g |

$904.00 | 2024-05-20 | |

| A2B Chem LLC | AV27975-250mg |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 250mg |

$146.00 | 2024-05-20 | |

| A2B Chem LLC | AV27975-1g |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

900641-64-7 | 95% | 1g |

$334.00 | 2024-05-20 |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

3. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

900641-64-7 (2-(ethylamino)-N-(2-methoxyphenyl)acetamide) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量